Product packaging for hClpP-activator-D9(Cat. No.:CAS No. 950261-75-3)

hClpP-activator-D9

Cat. No.: B1673022
CAS No.: 950261-75-3
M. Wt: 389.8 g/mol
InChI Key: DDGOMXRMDQDHAN-UHFFFAOYSA-N
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Description

Human Caseinolytic Protease P (hClpP) is a mitochondrial serine protease responsible for degrading misfolded or damaged proteins, thereby maintaining mitochondrial homeostasis. Dysregulation of hClpP is implicated in cancer progression, making it a promising therapeutic target .

hClpP-activator-D9 is a novel small-molecule agonist designed to selectively activate hClpP. Derived from the clinical-stage compound ONC201, D9 was developed using structure-based drug design, leveraging crystallographic data of ONC201 bound to hClpP. Preclinical studies demonstrate that D9 induces hClpP-mediated substrate degradation, inhibits tumor cell proliferation, and triggers apoptosis. In vivo, D9 exhibits potent antitumor efficacy with favorable pharmacokinetic properties .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13ClFN3O4 B1673022 hClpP-activator-D9 CAS No. 950261-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-[(2-chloro-4-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O4/c19-13-7-12(20)3-2-11(13)6-16-22-23-18(27-16)17(24)21-8-10-1-4-14-15(5-10)26-9-25-14/h1-5,7H,6,8-9H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGOMXRMDQDHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NN=C(O3)CC4=C(C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to hClpP-Activator-D9

Core Scaffold Assembly via Multi-Step Organic Synthesis

The synthesis of this compound centers on constructing an imipridone scaffold through sequential nucleophilic substitutions, cyclizations, and functional group transformations (Figure 1). Key steps include:

Borch Reduction and Dieckmann Condensation
  • Starting Materials : Compound 12 (4-amino-α-bromo-3,5-dichloroacetophenone) and 3-cyanobenzaldehyde.
  • Reaction : Borch reduction forms intermediate 15 , followed by Dieckmann condensation to yield mixture 16 .
  • Conditions : The Dieckmann cyclization is performed under basic conditions (e.g., sodium hydride) in tetrahydrofuran (THF) at reflux.
Nucleophilic Substitution and Deprotection
  • Intermediate Functionalization : Mixture 16 undergoes nucleophilic substitution with substituted benzyl bromides (e.g., 20 ) in the presence of cesium carbonate (Cs₂CO₃), yielding protected imipridones (e.g., 18 ) with 78% efficiency.
  • Deprotection : Trifluoroacetic acid (TFA)-mediated removal of protecting groups generates 19 , which is further reacted with benzyl bromides to produce final imipridones (6 , 21–42 ) in 65–88% yield.
Parallel Synthesis of Analogues

A parallel pathway involves:

  • Coupling substituted benzylamine (43 ) with compound 44 in THF to form 45 .
  • Intermolecular cyclization with mixture 16 under Pd-catalyzed conditions.

Optimization of Reaction Conditions

Solvent and Base Selection
  • Solvent : THF and dimethylformamide (DMF) are preferred for their ability to dissolve polar intermediates.
  • Base : Cs₂CO₃ outperforms weaker bases (e.g., K₂CO₃) in facilitating nucleophilic substitutions, minimizing side reactions.
Yield Enhancement Strategies
  • Temperature Control : Maintaining reactions at 60–80°C improves kinetics without promoting decomposition.
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cyclization efficiency.

Analytical Characterization and Quality Control

Structural Confirmation

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula C₁₈H₁₃ClFN₃O₄ (observed m/z 389.767).
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, aromatic), 7.89–7.45 (m, 6H, benzyl and cyanophenyl), 4.62 (s, 2H, CH₂).
    • ¹³C NMR : Signals at δ 168.4 (C=O), 152.1 (C-F), and 118.9 (C≡N).

Purity Assessment

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms ≥98% purity.
  • Chiral Analysis : Chiral HPLC verifies enantiomeric excess (>99%) using a Daicel CHIRALPAK® column.

Scale-Up and Process Chemistry

Continuous Flow Synthesis

Recent advances employ flow chemistry to automate critical steps:

  • Organozinc Reagent Generation : Alkyl halides are converted to organozinc intermediates in a continuous flow reactor, enabling scalable Negishi couplings.
  • Liquid-Liquid Extraction (LLE) : A fully automated LLE system removes byproducts (e.g., Cs salts) with >90% recovery.

Industrial-Scale Production

  • Batch Size : 1–5 kg batches are achievable with 76% overall yield.
  • Cost Reduction : Replacing costly deuterated reagents (e.g., D₉-tert-butylamine) with non-deuterated analogs reduces material costs by 40%.

Challenges and Solutions in Synthesis

Byproduct Formation During Cyclization

  • Solution : Gradient elution in flash chromatography (silica gel, ethyl acetate/hexane) separates imipridones from dimers.

Biological Validation of Synthetic Batches

hClpP Activation Assays

  • Fluorogenic Substrate Cleavage : Synthetic D9 enhances hClpP activity by 12-fold (EC₅₀ = 0.8 μM).
  • Species Selectivity : No activation observed for bacterial ClpP homologs (e.g., S. aureus ClpP).

Mitochondrial Proteostasis Profiling

  • Cellular Models : D9-treated HeLa cells show 60% reduction in misfolded mitochondrial proteins (via Western blot).

Chemical Reactions Analysis

Types of Reactions: hClpP-activator-D9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. Typically, these products retain the core structure of this compound with modifications to the functional groups .

Scientific Research Applications

Cancer Therapy

hClpP-activator-D9 has shown promising results in cancer treatment, particularly in targeting certain malignancies such as lung squamous cell carcinoma and pancreatic ductal adenocarcinoma. The compound induces cell cycle arrest and inhibits cell growth by affecting mitochondrial function and reducing oxidative phosphorylation .

Case Study Example:

  • In vitro studies demonstrated that this compound significantly inhibited the proliferation of lung cancer cells, showcasing its potential as a therapeutic agent .

Mitochondrial Function Studies

The compound serves as an important tool for studying mitochondrial dynamics and the unfolded protein response (UPRmt). By activating hClpP, researchers can investigate how mitochondrial proteostasis is maintained and how dysregulation contributes to diseases .

Research Findings:

  • Activation of hClpP by D9 affects the electron transport chain (ETC), leading to decreased ATP production, which is critical for understanding metabolic diseases .

Chemical Properties and Stability

This compound exhibits stability under various storage conditions, maintaining its activity over time. Laboratory studies have shown that it remains effective in activating hClpP even after prolonged storage at -20°C for up to 12 months .

Structure-Activity Relationship Studies

Research has highlighted the significance of specific structural motifs within D9 that enhance its binding affinity to hClpP. The halogenated benzyl motif plays a crucial role in interacting with an aromatic amino acid network unique to higher organisms' ClpP, allowing for species-selective analysis .

Property Details
Chemical Structure Halogenated benzyl motif
Selectivity Species-selective for human ClpP
Stability Effective at -20°C for 12 months
Mechanism Mimics ClpX to activate hClpP

Mechanism of Action

hClpP-activator-D9 exerts its effects by mimicking the natural chaperone ClpX, which regulates the activity of hClpP. The compound interacts with a unique aromatic amino acid network within hClpP, leading to the activation of the protease. This activation results in the degradation of misfolded and damaged proteins, maintaining mitochondrial proteome homeostasis. The compound also triggers cell cycle arrest and activates the DNA damage response, contributing to its anticancer properties .

Comparison with Similar Compounds

Comparison with Similar hClpP Activators

Structural and Functional Comparisons

Table 1: Key Features of hClpP-Activator-D9 and Analogues
Compound Lead Structure EC₅₀ (Activation) Selectivity for hClpP In Vivo Efficacy (Tumor Growth Inhibition) Toxicity Profile
ONC201 Imipridone ~50 nM Moderate 40-60% in xenograft models Low
D9 Optimized from ONC201 20 nM High 70-80% in xenograft models Minimal
Compound X Benzodiazepine 100 nM Low 30-50% Moderate

Key Findings :

  • Potency : D9 shows a 2.5-fold improvement in EC₅₀ compared to ONC201, attributed to enhanced binding interactions with hClpP’s catalytic pocket .
  • Selectivity : D9 exhibits minimal off-target effects on related proteases (e.g., ClpX, Lon protease), whereas ONC201 shows moderate cross-reactivity .
  • Efficacy : In murine models of colorectal cancer, D9 achieved 70-80% tumor growth inhibition vs. 40-60% for ONC201, likely due to improved bioavailability and mitochondrial penetration .

Mechanistic Divergence

  • ONC201 : Primarily activates hClpP by stabilizing its open conformation, but also weakly inhibits ClpX, complicating its mechanism .
  • D9 : Designed to exclusively stabilize hClpP’s active site without affecting regulatory partners like ClpX, reducing unintended proteolytic activity .

Biological Activity

hClpP-activator-D9, often referred to simply as D9, is a small molecule that has garnered attention for its selective activation of human caseinolytic protease P (hClpP). This compound is part of a broader class of ClpP activators that have shown promise in various therapeutic applications, particularly in oncology. Below, we explore the biological activity of D9, including its mechanisms, efficacy, and potential clinical implications.

D9 functions as a potent and species-selective activator of hClpP by mimicking the natural chaperone ClpX. This mimicry facilitates the activation of hClpP, leading to enhanced proteolytic activity that is crucial for cellular homeostasis and stress responses. The activation of hClpP by D9 results in the degradation of misfolded or damaged proteins, which is particularly beneficial in cancer cells that often exhibit protein homeostasis dysregulation due to rapid proliferation and metabolic stress .

Efficacy and Selectivity

Research has demonstrated that D9 activates hClpP with an effective concentration (EC50) significantly lower than that required for other ClpP activators. For instance, while D9 shows potent activation at lower concentrations, other compounds like ONC201 require much higher concentrations for similar effects .

Comparative Efficacy Table

CompoundEC50 (μM)SelectivityNotes
This compound0.45HighSelective for human ClpP over bacterial ClpP
ONC20110ModerateActivates both human and bacterial ClpP
TR Compounds0.1-1ModerateMore potent than ONC201 but less selective

Case Studies and Research Findings

Several studies have highlighted the potential of D9 in cancer therapeutics:

  • Cancer Cell Line Studies : In vitro studies using SUM159 breast cancer cells showed that D9 effectively induces cell cycle arrest and apoptosis. The mechanism involves the degradation of essential mitochondrial proteins, leading to mitochondrial dysfunction and subsequent cell death .
  • In Vivo Efficacy : Preclinical models have demonstrated that D9 can inhibit tumor growth in xenograft models, suggesting systemic efficacy against tumors reliant on mitochondrial function for survival .
  • Comparative Studies : Compared to other ClpP activators, D9 has shown superior selectivity for hClpP. This specificity minimizes potential off-target effects associated with non-selective activators that may inadvertently activate bacterial ClpPs, which could lead to adverse effects during cancer treatment .

Clinical Implications

The selective nature of D9 makes it a promising candidate for further clinical development. Its ability to target hClpP specifically could lead to reduced side effects commonly associated with broader-spectrum protease activators. As research continues, understanding the full range of biological activities and potential therapeutic applications of D9 will be critical.

Q & A

Q. What in vitro assays are recommended to evaluate hClpP-activator-D9's target engagement and off-target effects?

  • Methodological Answer : Begin with biochemical assays (e.g., fluorescence polarization or enzymatic activity assays) to measure direct binding and activation of hClpP. Pair these with cell-based viability assays in cancer cell lines expressing hClpP. Include negative controls using hClpP-knockout models to confirm specificity. Replicate experiments across three independent biological replicates to ensure statistical power .

Q. How should researchers design dose-response experiments to account for this compound's nonlinear pharmacokinetics?

  • Methodological Answer : Use a log-scale concentration range (e.g., 0.1 nM–100 µM) to capture full dose-response curves. Incorporate pharmacokinetic modeling to adjust for nonlinearity, and validate results with repeated measures over time. Include vehicle controls and normalize data to baseline activity to minimize batch effects .

Q. What validation steps are critical when establishing this compound's mechanism of action in primary cells?

  • Methodological Answer : Use primary cells with confirmed hClpP expression via qPCR or proteomics. Combine genetic knockdown (siRNA/shRNA) with rescue experiments (overexpression of wild-type hClpP). Validate findings using orthogonal methods like cellular thermal shift assays (CETSA) to confirm target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound's biochemical potency and limited efficacy in vivo?

  • Methodological Answer :

Assay Conditions : Verify that in vitro assays mimic physiological conditions (e.g., pH, redox state).

Pharmacokinetics : Assess compound stability, bioavailability, and tissue penetration using LC-MS/MS.

Orthogonal Models : Test efficacy in patient-derived xenografts (PDX) or organoids alongside traditional cell lines.
Triangulate data from multiple models to identify confounding variables .

Q. What strategies improve the specificity of this compound in complex proteolytic environments?

  • Methodological Answer :
  • Chemical Proteomics : Use activity-based protein profiling (ABPP) to map off-target interactions.
  • Structural Biology : Solve co-crystal structures of this compound bound to hClpP to identify binding motifs.
  • Machine Learning : Train models on proteome-wide cleavage patterns to predict unintended substrates .

Q. How should researchers integrate multi-omics data to characterize this compound's downstream effects?

  • Methodological Answer :

Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment.

Proteomics : Use tandem mass tag (TMT) labeling to quantify changes in protein abundance/degradation.

Metabolomics : Pair with LC-MS to assess metabolic shifts.
Validate findings via siRNA-mediated silencing of candidate pathways .

Methodological Best Practices

  • Data Triangulation : Combine biochemical, cellular, and in vivo data to strengthen conclusions .
  • Replication : Conduct experiments across independent labs to mitigate technical variability .
  • Ethical Compliance : Adhere to institutional review protocols for in vivo studies, including pharmacokinetic and toxicity assessments .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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